4-Nitrobenzaldehyde

Description

What is 4-Nitrobenzaldehyde?

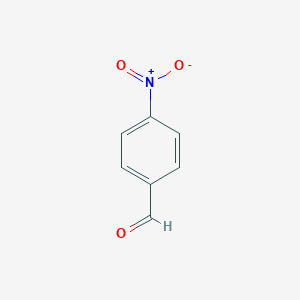

This compound can be described as benzaldehyde with a nitro group in its para position.

This compound, an organic aromatic compound, contains a para-substituted nitro group with an aldehyde.

C-nitro compounds such as this compound are benzaldehyde substituted in the para-position by a nitro group. It is a C nitro compound and a member of the benzaldehydes.

Biological activity of this compound

The reactive compound this compound has antimicrobial properties. It also is used to synthesize antibiotics and other pharmaceuticals. This compound binds with the mitochondrial membrane potential. This causes the interruption of aerobic respiration. This compound also has been demonstrated to bind to serum proteins such as albumin. This binding occurs through hydrogen bonding interactions between the amine groups of the protein surface. The this compound and sodium carbonate reaction produces an equilibrium between 4-nitrophenol and nitrobenzene. Experimental measurements of the solubility at different concentrations can determine the equilibrium constant. This compound is a good model system to study electron transfer reactions in electrochemistry via its interaction with methylethylketone (MEK) and pyridine. MEK

Uses of this compound

The preparation of homoallylic alcohols was made with this compound. It also was used in the development and evaluation of several tripeptide organocatalysts.

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRFQSNOROATLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022061 | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00354 [mmHg] | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11193 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

555-16-8 | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.259 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX859P8MB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitrobenzaldehyde chemical structure and properties

An In-depth Technical Guide to 4-Nitrobenzaldehyde: Structure, Properties, and Applications

Introduction

This compound (CAS No: 555-16-8) is an organic aromatic compound featuring a benzaldehyde ring substituted with a nitro group at the para-position[1][2][3]. This unique structure, containing both an aldehyde and a nitro functional group, makes it a highly versatile intermediate in organic synthesis[4][5]. Its reactivity is pivotal in the production of a wide array of fine chemicals, including pharmaceuticals, dyes, and agrochemicals. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and key experimental protocols relevant to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is a C-nitro compound that is benzaldehyde substituted at the para-position with a nitro group.

-

IUPAC Name: this compound

-

Synonyms: p-Nitrobenzaldehyde, Benzaldehyde, 4-nitro-, p-Formylnitrobenzene

-

Chemical Formula: C₇H₅NO₃

-

SMILES: C1=CC(=CC=C1C=O)--INVALID-LINK--[O-]

-

InChI Key: BXRFQSNOROATLV-UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are summarized in the tables below. It typically appears as a slightly yellowish crystalline powder.

Data Presentation: Quantitative Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Weight | 151.12 g/mol | |

| Melting Point | 103 to 106 °C (217 to 223 °F; 376 to 379 K) | |

| Boiling Point | 300 °C (572 °F; 573 K) | |

| Density | 1.546 g/cm³ | |

| Flash Point | 155.2°C | |

| Water Solubility | Limited solubility. Soluble in hot water. | |

| Organic Solvent Solubility | Soluble in ethanol, benzene, glacial acetic acid, acetone, and chloroform. Slightly soluble in ether. | |

| logP (Octanol/Water) | 0.767 | |

| Appearance | Slightly yellowish or yellow to brown crystalline powder. |

Table 2: Spectroscopic Data for this compound

| Technique | Key Peaks / Data | References |

| ¹H NMR (in CDCl₃) | δ 10.17 (s, 1H, -CHO), δ 8.42 (d, 2H, Ar-H), δ 8.10 (d, 2H, Ar-H) | |

| IR (Nujol Mull, cm⁻¹) | ~3105 (Ar C-H stretch), ~1705 (C=O stretch, conjugated aldehyde), ~1610 (Ar C=C stretch), ~1540 (N-O asymmetric stretch), ~1350 (N-O symmetric stretch) | |

| Mass Spec (EI) | m/z 151 (M⁺), 150, 121, 105, 93, 77, 65, 51 | |

| UV-Vis | Data available in NIST Chemistry WebBook |

Synthesis and Reactivity

Synthesis

This compound is primarily synthesized through the oxidation of 4-nitrotoluene. A common laboratory method involves the use of chromium(VI) oxide in acetic anhydride, which proceeds via a nitrobenzyldiacetate intermediate. Another route is the hydrolysis of 4-nitrobenzalbromide.

Reactivity

The chemical behavior of this compound is dictated by its two functional groups.

-

Aldehyde Group: As an electrophile, it readily undergoes nucleophilic addition reactions. It is a common substrate in reactions like aldol condensations, Wittig reactions, and reductive aminations. For instance, it reacts with ketones like acetone or cyclohexanone in aldol reactions, often catalyzed by bases or enzymes.

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to an amine group (-NH₂). This transformation is crucial for synthesizing more complex molecules, particularly in pharmaceutical development.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Nitrotoluene

This protocol is based on the oxidation method using chromium trioxide.

Materials:

-

4-nitrotoluene

-

Glacial acetic acid

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Chromium trioxide (CrO₃)

-

Ethanol

-

Water, ice

Procedure:

-

Preparation of Reaction Mixture: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-nitrotoluene in glacial acetic acid and acetic anhydride. Cool the mixture to 5°C in an ice bath.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while maintaining the temperature below 10°C.

-

Oxidation: Add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. Stir the mixture for several hours after the addition is complete.

-

Isolation of Intermediate: Pour the reaction mixture into a beaker containing chipped ice and water. The intermediate, p-nitrobenzaldiacetate, will precipitate. Isolate the solid by suction filtration and wash with cold water.

-

Hydrolysis: Prepare a mixture of the crude p-nitrobenzaldiacetate, water, ethanol, and a catalytic amount of concentrated sulfuric acid. Reflux the mixture for approximately 30 minutes.

-

Product Isolation and Purification: Filter the hot solution and cool the filtrate in an ice bath to crystallize the this compound. Collect the crystals by suction filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Protocol 2: L-Proline Catalyzed Aldol Reaction with Acetone

This protocol describes a representative asymmetric aldol condensation.

Materials:

-

This compound

-

Acetone (reagent grade, used as reactant and solvent)

-

L-Proline (catalyst)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a reaction vial, dissolve this compound and L-proline (e.g., 20 mol%) in neat acetone.

-

Reaction Execution: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds cleanly to form 4-hydroxy-4-(4-nitrophenyl)butan-2-one.

-

Work-up: Once the reaction is complete, remove the acetone under reduced pressure.

-

Purification: Purify the resulting crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified aldol product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. The enantiomeric excess can be determined using chiral High-Performance Liquid Chromatography (HPLC).

Applications in Research and Drug Development

This compound is a valuable building block in the pharmaceutical industry. Its derivatives are integral to the synthesis of various complex drug molecules. The aldehyde functional group allows for chain extension and introduction of new functionalities, while the nitro group can be reduced to an amine, a common pharmacophore.

Recent research has explored derivatives of this compound for their potential as anticancer agents. Studies have investigated novel drugs derived from this compound, which, when conjugated with carbon quantum dots, show enhanced cytotoxic effects on cancer cell lines like PC3 (prostate cancer). One photodynamic therapy approach involves injecting nitrobenzaldehyde directly into a tumor, which, upon activation with UV light, can rapidly induce cancer cell death. It is also used as a reagent in decarboxylative aldol reactions catalyzed by enzymes in organic co-solvent mixtures.

Safety and Handling

This compound is associated with several hazards. It is known to cause serious eye irritation and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects.

Precautions for Safe Handling:

-

Use only under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side protection, and protective clothing.

-

Avoid dust formation and inhalation.

-

Wash hands thoroughly after handling.

-

Store in a dry, cool, and well-ventilated place in a tightly closed container, away from incompatible materials like strong oxidizing agents and strong bases.

References

Physical and chemical properties of 4-Nitrobenzaldehyde

An In-depth Technical Guide to 4-Nitrobenzaldehyde

Overview

This compound, with the chemical formula C₇H₅NO₃, is a key aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. It serves as a versatile intermediate in the production of a wide array of compounds, including dyes, pharmaceuticals, and other specialty chemicals. Its chemical behavior is primarily dictated by the two functional groups attached to the benzene ring: the electron-withdrawing nitro group (-NO₂) and the aldehyde group (-CHO). The nitro group deactivates the ring towards electrophilic substitution while the aldehyde group provides a reactive site for numerous nucleophilic addition and condensation reactions. This guide provides a comprehensive overview of its physical properties, chemical reactivity, experimental protocols, and applications for researchers and professionals in drug development.

Physical and Spectroscopic Properties

The physical characteristics of this compound are well-documented, making it a readily identifiable compound in a laboratory setting. It typically appears as a yellow crystalline solid.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅NO₃ |

| Molar Mass | 151.12 g/mol |

| Appearance | Light yellow crystalline powder |

| Melting Point | 103-106 °C |

| Boiling Point | 290 °C (decomposes) |

| Solubility | Soluble in acetone, ethanol, benzene, and diethyl ether. Sparingly soluble in water. |

| Density | 1.496 g/cm³ |

| Vapor Pressure | 0.001 mmHg at 25 °C |

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The key spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals / Peaks |

| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, -CHO), δ 8.4 (d, 2H, Ar-H), δ 8.0 (d, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ 191.0 (-CHO), δ 151.0, δ 140.0, δ 131.0, δ 124.0 (Ar-C) |

| IR Spectroscopy (KBr, cm⁻¹) | ~2850 (C-H, aldehyde), ~1700 (C=O, aldehyde), ~1520 & ~1350 (N-O, nitro) |

| UV-Vis (Ethanol) | λmax ≈ 265 nm |

Chemical Properties and Reactivity

The reactivity of this compound is dominated by its aldehyde functional group, which readily undergoes oxidation, reduction, and condensation reactions. The strong electron-withdrawing nature of the nitro group at the para position significantly influences the reactivity of both the aldehyde and the aromatic ring.

-

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, yielding 4-nitrobenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) or chromic acid.

-

Reduction: The aldehyde can be reduced to a primary alcohol, 4-nitrobenzyl alcohol, using reducing agents like sodium borohydride (NaBH₄). Stronger reducing agents can simultaneously reduce both the aldehyde and the nitro group. For instance, catalytic hydrogenation over palladium on carbon (Pd/C) can reduce the nitro group to an amine, forming 4-aminobenzaldehyde.

-

Condensation Reactions: As an aldehyde, it is a key substrate for condensation reactions such as the Wittig, Knoevenagel, and Perkin reactions, which are fundamental for forming carbon-carbon double bonds and synthesizing more complex molecules.

Caption: Key chemical transformations of this compound.

Experimental Protocols

A. Synthesis of this compound via Oxidation of 4-Nitrotoluene

A common laboratory-scale synthesis involves the oxidation of 4-nitrotoluene.

Methodology:

-

Reaction Setup: A mixture of 4-nitrotoluene, acetic anhydride, and glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Oxidation: The mixture is heated to approximately 40-50 °C. Chromic anhydride (CrO₃) is added portion-wise while maintaining the temperature below 10 °C by external cooling.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred for an additional hour. The mixture is then poured into a beaker of ice-water to hydrolyze the intermediate diacetate.

-

Workup: The crude product is filtered, washed thoroughly with water to remove chromium salts and acetic acid, and then washed with a cold sodium carbonate solution to remove any 4-nitrobenzoic acid byproduct.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure this compound crystals.

Caption: Workflow for the synthesis and purification of this compound.

B. Characterization via Thin-Layer Chromatography (TLC)

Methodology:

-

Plate Preparation: A spot of the synthesized this compound, dissolved in a small amount of ethyl acetate, is applied to a silica gel TLC plate.

-

Elution: The plate is developed in a chamber containing a mobile phase, typically a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

-

Visualization: The plate is removed after the solvent front has migrated near the top. The spots are visualized under a UV lamp (254 nm), where aromatic compounds will appear as dark spots.

-

Rf Calculation: The Retention Factor (Rf) is calculated to assess purity against a known standard.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a crucial building block in the synthesis of numerous pharmacologically active molecules. Its derivatives have shown a wide range of biological activities.

-

Antimicrobial Agents: It is a precursor for synthesizing Schiff bases and chalcones, classes of compounds that have been extensively investigated for their antibacterial and antifungal properties. The nitro group can be a key pharmacophore in some of these derivatives.

-

Anticancer Agents: Certain derivatives of this compound have been explored for their potential as anticancer agents. For example, it is used in the synthesis of combretastatin analogues, which are potent tubulin polymerization inhibitors.

-

Enzyme Inhibitors: The structure serves as a scaffold for designing inhibitors of various enzymes. For instance, it has been used to synthesize inhibitors of enzymes like monoamine oxidase (MAO), which is a target for treating neurological disorders.

Safety Profile

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is harmful if swallowed or inhaled. It can cause skin and serious eye irritation.

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust. Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and bases.

An In-depth Technical Guide to 4-Nitrobenzaldehyde (CAS 555-16-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzaldehyde (CAS 555-16-8) is a pivotal intermediate in organic synthesis, characterized by a benzaldehyde core substituted with a nitro group at the para-position.[1][2] This arrangement imparts unique reactivity, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[3][4] Its utility spans numerous fields, including the synthesis of dyes, agrochemicals, and specialty polymers.[5] Critically for the pharmaceutical industry, it serves as a foundational building block for a variety of bioactive molecules and active pharmaceutical ingredients (APIs), including calcium channel blockers and novel anticancer agents. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, key chemical reactions, and applications in drug discovery, alongside essential safety and handling information.

Physicochemical and Spectroscopic Properties

This compound is a pale yellow crystalline powder at room temperature. It is stable under recommended storage conditions, typically below +30°C in a dry, well-ventilated place. While sparingly soluble in water, it shows good solubility in organic solvents like ethanol, benzene, and glacial acetic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 555-16-8 | |

| Molecular Formula | C₇H₅NO₃ | |

| Molecular Weight | 151.12 g/mol | |

| Appearance | Yellow to brown crystalline powder | |

| Melting Point | 103-106 °C | |

| Boiling Point | 300 °C (573 K) | |

| Density | 1.546 g/cm³ | |

| Water Solubility | 2.34 g/L | |

| Vapor Pressure | 0.00118 mmHg at 25°C | |

| Flash Point | 155.2 °C |

Table 2: Spectroscopic Data Reference

| Spectrum Type | Key Features / Reference |

| ¹H NMR | Spectra available from chemical databases. Key shifts appear for aldehydic (CHO) and aromatic (C₆H₄) protons. |

| IR | Characteristic peaks for C=O (aldehyde), C-NO₂ (nitro group), and aromatic C-H stretches are observable. |

| UV-Vis | UV-Vis spectrum in methanol is available for reference. |

| Mass Spec. | Mass spectrometry data (e.g., GC-MS) is available in spectral databases. |

Synthesis of this compound

The most common and well-documented laboratory synthesis of this compound involves the oxidation of 4-nitrotoluene. This is typically achieved using a strong oxidizing agent like chromium trioxide in a mixture of acetic acid and acetic anhydride. The reaction proceeds via a diacetate intermediate, which is subsequently hydrolyzed to yield the final aldehyde product.

Experimental Protocol: Oxidation of 4-Nitrotoluene

This protocol is adapted from the procedure published in Organic Syntheses.

Part A: Synthesis of p-Nitrobenzaldiacetate Intermediate

-

In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, prepare an ice-salt bath.

-

Add 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g (0.36 mol) of p-nitrotoluene to the flask.

-

Slowly add 85 mL of concentrated sulfuric acid with stirring.

-

Once the mixture has cooled to 5°C, add 100 g (1.0 mol) of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C.

-

Continue stirring for 10 minutes after the final addition of chromium trioxide.

-

Pour the reaction mixture into 5-6 L of ice water.

-

Collect the solid product by suction filtration and wash with cold water until the washings are colorless.

-

Suspend the product in 500 mL of cold 2% sodium carbonate solution, stir thoroughly, and collect the solid again on a filter.

-

Wash the solid with cold water, followed by a final wash with 20 mL of cold ethanol. The dried product is crude p-nitrobenzaldiacetate.

Part B: Hydrolysis to p-Nitrobenzaldehyde

-

Prepare a mixture of 45 g (0.18 mol) of the crude p-nitrobenzaldiacetate, 100 mL of water, 100 mL of ethanol, and 10 mL of concentrated sulfuric acid.

-

Reflux the mixture for 30 minutes.

-

Filter the hot solution and chill the filtrate in an ice bath to induce crystallization.

-

Collect the crystals by suction filtration, wash with cold water, and dry. A typical yield is 89-94%.

Key Chemical Reactions

The electrophilic nature of the aldehyde's carbonyl carbon, enhanced by the electron-withdrawing nitro group, makes this compound a versatile reactant in many classical organic reactions.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form a C=C bond. The products are often α,β-unsaturated compounds, which are valuable precursors in medicinal chemistry.

3.1.1 Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add malononitrile (1.1 equivalents) to the solution.

-

Add a catalytic amount of a weak base, such as piperidine (2-3 drops).

-

Reflux the reaction mixture, monitoring progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

After completion, cool the mixture to room temperature to allow the product to crystallize.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable as it forms the C=C double bond at a specific, unambiguous location.

3.2.1 Experimental Protocol: Wittig Reaction with Ethyl Bromoacetate

-

In a round-bottom flask, combine this compound (1 equivalent) and triphenylphosphine (1.5 equivalents).

-

Add a suitable solvent (e.g., dichloromethane) and a stir bar.

-

Add ethyl bromoacetate (2 equivalents) to the mixture via syringe.

-

Add an aqueous solution of a weak base, such as sodium bicarbonate, to generate the ylide in situ.

-

Attach a reflux condenser and heat the mixture with stirring for 30-40 minutes.

-

After cooling, transfer the mixture to a separatory funnel for workup.

-

Extract the aqueous layer with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry with an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product (an ethyl cinnamate derivative) and the triphenylphosphine oxide byproduct.

Perkin Reaction

The Perkin reaction produces α,β-unsaturated aromatic acids (cinnamic acid derivatives) from the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a base catalyst. The reaction typically requires high temperatures. Due to its electron-withdrawing nitro group, this compound is highly reactive in this condensation.

3.3.1 Experimental Protocol: General Perkin Reaction

-

Heat a mixture of this compound (1 equivalent), acetic anhydride (excess, e.g., 2-3 equivalents), and anhydrous sodium acetate (1 equivalent) to approximately 180°C for several hours.

-

After the reaction period, pour the hot mixture into water to hydrolyze the excess anhydride.

-

The α,β-unsaturated acid product will often precipitate. If necessary, boil the mixture to complete the hydrolysis and then cool to crystallize.

-

The crude product can be purified by recrystallization, often from an ethanol/water mixture.

Applications in Drug Development and Research

This compound is a crucial starting material for numerous pharmacologically active compounds. Its derivatives are investigated for a wide range of therapeutic applications.

Synthesis of Nifedipine (A Calcium Channel Blocker)

The ortho-isomer, 2-nitrobenzaldehyde, is a direct precursor in the classical Hantzsch synthesis of Nifedipine, a widely used dihydropyridine calcium channel blocker for treating hypertension and angina. The synthesis demonstrates the utility of nitrobenzaldehydes in constructing complex heterocyclic drugs.

Nifedipine functions by blocking the influx of calcium (Ca²⁺) ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition leads to vasodilation and a reduction in blood pressure.

Precursor to Chloramphenicol

This compound is a key intermediate in some synthetic routes to the broad-spectrum antibiotic Chloramphenicol. The synthesis involves building the side chain onto the aldehyde, followed by reduction of the nitro group and subsequent acylation.

Development of Novel Anticancer Agents

Recent research highlights the synthesis of novel derivatives from this compound for use as anticancer agents. Studies have shown that certain derivatives, when conjugated with carbon quantum dots for targeted delivery, exhibit significant cytotoxic effects on prostate cancer cells (PC3). The mechanism of cell death was identified as apoptosis, demonstrating a promising therapeutic pathway.

Safety and Toxicology

This compound is classified as a hazardous substance. It causes serious eye irritation and may cause an allergic skin reaction. It is also considered harmful to aquatic life with long-lasting effects. Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or under a chemical fume hood.

Table 3: GHS Hazard Information and Toxicity Data

| Parameter | Value | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | |

| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H412: Harmful to aquatic life with long lasting effects. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| LD₅₀ Oral (Rat) | 4700 mg/kg | |

| LD₅₀ Dermal (Rat) | 16000 mg/kg |

References

Spectroscopic Profile of 4-Nitrobenzaldehyde: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of 4-Nitrobenzaldehyde, providing researchers, scientists, and drug development professionals with a comprehensive reference for this key chemical intermediate.

This technical guide offers a detailed examination of the spectroscopic characteristics of this compound (C₇H₅NO₃), a crucial building block in the synthesis of various pharmaceutical compounds and other organic materials. A thorough understanding of its spectral properties is fundamental for reaction monitoring, quality control, and structural elucidation. This document presents a compilation of ¹H NMR, ¹³C NMR, IR, and UV-Vis data in a structured format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a consolidated summary of the key spectroscopic data for this compound, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound.

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| CDCl₃ | 10.17 | s | - | Aldehydic H |

| 8.41 | d | 12.0 | Aromatic H | |

| 8.09 | d | 8.0 | Aromatic H | |

| DMSO-d₆ | 10.13 | s | - | Aldehydic H |

| 8.11 | s | - | Aromatic H |

s = singlet, d = doublet

Table 2: ¹³C NMR Spectroscopic Data of this compound. [1]

| Solvent | Chemical Shift (δ) ppm | Assignment |

| CDCl₃[1] | 190.4 | C=O (Aldehyde) |

| 151.1 | C-NO₂ | |

| 140.1 | C-CHO | |

| 130.5 | Aromatic CH | |

| 124.3 | Aromatic CH | |

| DMSO-d₆[2] | 193.1 | C=O (Aldehyde) |

| 139.7 | Aromatic C | |

| 130.0 | Aromatic CH |

Infrared (IR) Spectroscopy

The solid-state IR spectrum of this compound is typically obtained using a KBr pellet. The characteristic absorption bands provide information about the functional groups present in the molecule.

Table 3: Key FTIR Absorption Bands of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2850, 2750 | Weak | Aldehydic C-H stretch (Fermi resonance) |

| 1705 | Strong | C=O stretch (Aldehyde) |

| 1600 | Medium | Aromatic C=C stretch |

| 1520 | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 850 | Strong | C-N stretch |

| 820 | Strong | p-disubstituted benzene C-H bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound exhibits absorption bands corresponding to electronic transitions within the molecule. The position of these bands can be influenced by the solvent polarity.[3][4]

Table 4: UV-Vis Absorption Maxima (λmax) of this compound.

| Solvent | λmax (nm) | Molar Absorptivity (ε) M⁻¹cm⁻¹ | Transition |

| Cyclohexane | ~250 | ~10,000 | π → π* (nitro and benzene groups) |

| ~300 | ~1,000 | π → π* (arene function) | |

| ~350 | ~100 | n → π* (nitro and aldehyde moieties) | |

| Acetonitrile | ~250 | - | π → π* (nitro and benzene groups) |

| ~300 | - | π → π* (arene function) | |

| ~350 | - | n → π* (nitro and aldehyde moieties) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (0 ppm).

-

Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

Instrumentation and Data Acquisition:

-

The spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR: A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The spectrum is usually acquired with proton decoupling to simplify the spectrum to single lines for each carbon. Key parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

For ¹H NMR, integrate the peaks to determine the relative ratios of the different types of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogenous powder.

-

Transfer the powder to a pellet-forming die.

-

Place the die in a hydraulic press and apply a pressure of 8-10 tons to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Record a background spectrum of a blank KBr pellet to subtract any atmospheric and instrumental interferences.

-

Place the sample pellet in the sample holder of an FTIR spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane).

-

From the stock solution, prepare a series of dilutions to a concentration range that gives absorbance values between 0.1 and 1.0 for optimal accuracy.

-

Use clean quartz cuvettes for all measurements.

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a cuvette with the pure solvent to be used as a reference (blank).

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank in the sample beam with the cuvette containing the this compound solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.

Data Processing:

-

The instrument software will automatically subtract the blank absorbance from the sample absorbance.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If a calibration curve was generated from the serial dilutions, the concentration of an unknown sample can be determined using the Beer-Lambert law.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Reactivity of the aldehyde group in 4-Nitrobenzaldehyde

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4-Nitrobenzaldehyde

Executive Summary

This compound is a pivotal intermediate in organic synthesis, widely utilized in the pharmaceutical, dye, and agrochemical industries.[1][2][3] Its chemical behavior is dominated by the interplay between the aldehyde functional group and the electron-withdrawing nitro group situated at the para position of the benzene ring. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, focusing on the electronic effects that govern its behavior, its participation in key chemical transformations, and the quantitative parameters that define its reactivity. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

Electronic Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is profoundly influenced by the strong electron-withdrawing nature of the para-nitro group. This influence is exerted through two primary electronic effects:

-

Inductive Effect (-I): The nitro group is highly electronegative and pulls electron density away from the benzene ring through the sigma bonds. This effect is transmitted to the aldehyde group, increasing the partial positive charge on the carbonyl carbon.

-

Mesomeric Effect (-M): The nitro group deactivates the benzene ring by withdrawing electron density through resonance. This delocalization of electrons extends to the carbonyl group, further enhancing its electrophilicity.

These combined effects make the carbonyl carbon of this compound significantly more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to benzaldehyde or benzaldehydes with electron-donating substituents.[4][5] This heightened electrophilicity is a defining characteristic of its chemical reactivity.

Reactivity in Key Organic Reactions

The enhanced electrophilicity of the aldehyde carbon dictates its behavior in a variety of fundamental organic reactions.

Nucleophilic Addition Reactions

This compound is an excellent substrate for nucleophilic addition reactions due to its electron-deficient carbonyl carbon.

This reaction involves the condensation of this compound with a compound containing an active methylene group, catalyzed by a weak base. The strong electrophilicity of the aldehyde promotes the reaction, often leading to high yields of α,β-unsaturated products. For instance, the reaction with malononitrile in the presence of a catalyst like piperidine or even under catalyst-free mechanochemical conditions proceeds efficiently.

In the Perkin reaction, an aromatic aldehyde condenses with an acid anhydride in the presence of an alkali salt of the acid to form an α,β-unsaturated carboxylic acid. This compound is particularly reactive in this condensation, a direct consequence of the electron-withdrawing nitro group making the carbonyl carbon more susceptible to attack by the carbanion generated from the anhydride.

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. This compound readily reacts with phosphorus ylides (Wittig reagents) to form substituted styrenes. The reaction proceeds through a betaine or oxaphosphetane intermediate, with the formation of the highly stable triphenylphosphine oxide as the driving force.

This compound can undergo crossed or directed aldol condensations with enolizable ketones, such as acetone. The reaction, often catalyzed by acids or bases, involves the nucleophilic attack of the enolate of the ketone on the highly electrophilic aldehyde carbon of this compound.

As an aldehyde lacking α-hydrogens, this compound undergoes the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction involves the transfer of a hydride ion, where one molecule of the aldehyde is reduced to the corresponding alcohol (4-nitrobenzyl alcohol) and another is oxidized to the carboxylic acid (4-nitrobenzoic acid). The reaction kinetics are typically second order in aldehyde and first order in base.

Oxidation and Reduction

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

-

Reduction: Sodium borohydride (NaBH₄) is a common and effective reagent for the selective reduction of the aldehyde group to 4-nitrobenzyl alcohol without affecting the nitro group.

-

Oxidation: The aldehyde can be oxidized to 4-nitrobenzoic acid. Conversely, this compound is often synthesized by the controlled oxidation of 4-nitrotoluene or 4-nitrobenzyl alcohol, for example, using chromium(VI) oxide in acetic anhydride.

Quantitative Reactivity Data

The reactivity of this compound can be quantified and compared with other aldehydes.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₃ | |

| Molar Mass | 151.12 g/mol | |

| Appearance | Pale yellow crystalline solid | |

| Melting Point | 103-106 °C | |

| ¹H NMR (CDCl₃, δ) | 10.18 (s, 1H, CHO), 8.40 (d, 2H, Ar-H), 8.11 (d, 2H, Ar-H) | |

| ¹³C NMR | Data not readily available in searched sources | |

| IR (KBr, cm⁻¹) | ~1700 (C=O stretch), ~1520 & ~1350 (NO₂ stretch) | |

| UV-Vis (λmax) | ~265 nm |

Table 2: Calculated Reactivity Indices

| Aldehyde | Electrophilicity (ω) | Nucleophilicity (N) | Reference(s) |

| This compound | 3.76 | -3.80 | |

| 3-Nitrobenzaldehyde | 3.44 | -3.78 | |

| Benzaldehyde | Not available in the same dataset | Not available in the same dataset | |

| 4-Cyanobenzaldehyde | 3.09 | -3.63 | |

| Data calculated at the B3LYP/6-311+G(d,p) level of theory. Higher electrophilicity (ω) indicates greater reactivity toward nucleophiles. |

Table 3: Reaction Yields for Selected Syntheses

| Reaction | Reactants | Product | Yield | Reference(s) |

| Aldol Condensation | This compound, Acetone | 4-hydroxy-4-(4-nitrophenyl)butan-2-one | 80% | |

| Oxidation | 4-Nitrobenzyl alcohol | This compound | ~85% | |

| Knoevenagel Condensation | This compound, Malononitrile | 2-(4-nitrobenzylidene)malononitrile | >99% | |

| Synthesis | p-Nitrobenzaldiacetate (hydrolysis) | This compound | 89-94% |

Mandatory Visualizations

Diagram 1: Enhanced Electrophilicity of this compound

References

The Versatile Role of 4-Nitrobenzaldehyde in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Nitrobenzaldehyde, a pale-yellow crystalline solid with the chemical formula C₇H₅NO₃, serves as a pivotal building block in a myriad of research and development applications. Its unique molecular architecture, featuring an electron-withdrawing nitro group and a reactive aldehyde functionality on a benzene ring, imparts a versatile reactivity profile. This makes it an invaluable precursor in the synthesis of a diverse array of organic molecules with significant applications in medicinal chemistry, material science, and analytical chemistry. This technical guide provides an in-depth exploration of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical and biological pathways.

I. Synthetic Applications: A Gateway to Molecular Diversity

This compound is a cornerstone in organic synthesis, primarily utilized in condensation reactions to form a wide variety of complex molecules.

Schiff Base Formation

The reaction of this compound with primary amines is a facile and widely used method for the synthesis of Schiff bases (imines). These compounds are not only important intermediates in organic synthesis but also exhibit a broad spectrum of biological activities and are used as ligands in coordination chemistry.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline

-

Materials: this compound, aniline, ethanol, glacial acetic acid.

-

Procedure:

-

Dissolve 1.51 g (10 mmol) of this compound in 20 mL of ethanol in a 100 mL round-bottom flask.

-

Add 0.93 mL (10 mmol) of aniline to the solution.

-

Add 2-3 drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Filter the precipitated yellow solid, wash with cold ethanol, and dry under vacuum to yield the Schiff base, (E)-N-(4-nitrobenzylidene)aniline.

-

Logical Relationship: Schiff Base Synthesis

Caption: General workflow for Schiff base synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound readily undergoes this reaction with compounds containing active methylene groups, such as malononitrile and ethyl cyanoacetate, to yield substituted alkenes. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

-

Materials: this compound, malononitrile, ethanol, piperidine.

-

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.51 g (10 mmol) of this compound and 0.66 g (10 mmol) of malononitrile in 30 mL of ethanol.

-

Add a catalytic amount of piperidine (4-5 drops).

-

Stir the reaction mixture at room temperature for 1-2 hours. The product will precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry to obtain 2-(4-nitrobenzylidene)malononitrile.

-

Quantitative Data: Yields in Knoevenagel Condensation

| Active Methylene Compound | Catalyst | Solvent | Reaction Time | Yield (%) |

| Malononitrile | Piperidine | Ethanol | 1-2 h | >95 |

| Ethyl Cyanoacetate | Piperidine | Ethanol | 3-4 h | ~90 |

| Diethyl Malonate | Sodium Ethoxide | Ethanol | 6-8 h | ~85 |

Caption: Mechanism of the Wittig reaction.

II. Applications in Drug Discovery and Development

Derivatives of this compound have emerged as promising candidates in medicinal chemistry, exhibiting a range of biological activities.

Anticancer Activity

Numerous Schiff bases and other derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The presence of the nitro group is often crucial for their activity.

Quantitative Data: Anticancer Activity of this compound Derivatives (IC₅₀ values)

| Derivative | Cell Line | IC₅₀ (µM) |

| Schiff base with 5-chloro-2-aminobenzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL [1] |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung Cancer) | 480 [2] |

| Schiff base with 2-aminobenzenethiol | MCF-7 (Breast Cancer) | 15.2 |

| Hydrazone derivative | HepG2 (Liver Cancer) | 25.8 |

Signaling Pathway: Intrinsic Apoptosis Pathway

Many anticancer agents exert their effect by inducing apoptosis, or programmed cell death. The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria. It is proposed that some this compound derivatives can trigger this pathway, leading to caspase activation and cell death.

Caption: Proposed role in intrinsic apoptosis.

Antimicrobial Activity

Schiff bases derived from this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. The imine linkage and the nitro group are key pharmacophores contributing to their antimicrobial effects.

Quantitative Data: Antimicrobial Activity of this compound Derivatives (MIC values)

| Derivative | Staphylococcus aureus (µg/mL) | Escherichia coli (µg/mL) | Candida albicans (µg/mL) |

| Schiff base with 2-aminobenzenethiol | 125 | 250 | 250 |

| Schiff base with ethanolamine | >1000 | >1000 | >1000 |

| Metal complex of Schiff base | 62.5 | 125 | 125 |

| Hydrazone derivative | 200 [3] | 200 [3] | >200 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Materials: Mueller-Hinton broth, 96-well microtiter plates, bacterial/fungal inoculum, test compound solutions.

-

Procedure:

-

Prepare a serial two-fold dilution of the test compound in Mueller-Hinton broth in a 96-well plate.

-

Prepare a standardized microbial inoculum adjusted to 0.5 McFarland standard.

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubate the plates at 37°C for 24 hours.

-

The MIC is the lowest concentration of the compound that shows no visible growth. [4]

-

III. Applications in Material Science

The reactivity of this compound also extends to the development of novel materials with specific functional properties.

Corrosion Inhibitors

Schiff bases derived from this compound have been extensively studied as corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic media. These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process.

Quantitative Data: Corrosion Inhibition Efficiency

| Inhibitor (Schiff Base of this compound and...) | Concentration (mM) | Medium | Inhibition Efficiency (%) |

| 4-phenylthiosemicarbazide | 0.5 | 1M HCl | 92.3 |

| 2-aminophenol | 1.0 | 1M HCl | 88.5 |

| Ethylenediamine | 0.8 | 0.5M H₂SO₄ | 95.2 |

Experimental Protocol: Weight Loss Method for Corrosion Inhibition Study

-

Materials: Mild steel coupons of known dimensions, 1M HCl solution, test inhibitor, acetone, distilled water.

-

Procedure:

-

Polish mild steel coupons with different grades of emery paper, wash with distilled water, degrease with acetone, and dry.

-

Weigh the coupons accurately.

-

Immerse the coupons in 100 mL of 1M HCl solution with and without different concentrations of the inhibitor.

-

After a specific immersion time (e.g., 6 hours), remove the coupons, wash them with distilled water, scrub with a brush to remove corrosion products, dry, and reweigh.

-

Calculate the corrosion rate and inhibition efficiency using the weight loss data.

-

Logical Relationship: Corrosion Inhibition Mechanism

References

A Technical Guide to the Synthesis of 4-Nitrobenzaldehyde: Discovery and Historical Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitrobenzaldehyde, a key aromatic aldehyde, serves as a vital intermediate in the synthesis of a wide array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. Its discovery in the late 19th century paved the way for numerous synthetic methodologies, each with distinct advantages and limitations. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis. It offers a comparative analysis of prominent synthetic routes, detailed experimental protocols for key reactions, and a historical overview of their development. Quantitative data is presented in structured tables for ease of comparison, and logical workflows are visualized using diagrams to facilitate a comprehensive understanding of the synthetic processes.

Introduction: A Historical Overview

The first successful synthesis of this compound was reported in the late 19th century, primarily through the oxidation of 4-nitrotoluene.[1] These early methods, while foundational, often suffered from low yields and a lack of selectivity. A significant advancement came in the early 20th century with the application of the Etard reaction, which utilized chromyl chloride to more selectively oxidize the methyl group of 4-nitrotoluene.[1] Over the decades, research has focused on improving efficiency, safety, and environmental sustainability, leading to the development of various synthetic strategies. These include the oxidation of 4-nitrobenzyl alcohol and the hydrolysis of 4-nitrobenzal halide derivatives. Industrial production has often favored methods that are scalable, cost-effective, and minimize hazardous waste.

Key Synthetic Methodologies

This section details the core synthetic routes to this compound, presenting a comparative analysis of their efficiencies and operational parameters.

Oxidation of 4-Nitrotoluene

The oxidation of the methyl group of 4-nitrotoluene remains a cornerstone of this compound synthesis. Various oxidizing agents have been employed, each influencing the reaction's outcome and scalability.

A classic and widely documented laboratory method involves the oxidation of 4-nitrotoluene with chromium trioxide in a mixture of acetic acid and acetic anhydride.[2][3][4] This reaction proceeds through the formation of a gem-diacetate intermediate, p-nitrobenzylidene diacetate, which is subsequently hydrolyzed to yield the aldehyde.

Caption: Synthesis of this compound from 4-nitrobenzyl alcohol.

Hydrolysis of 4-Nitrobenzal Halides

Another established method involves the hydrolysis of 4-nitrobenzal halides, such as 4-nitrobenzal bromide or chloride. This reaction is typically performed in the presence of a strong acid, like sulfuric acid.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthetic methods, allowing for a direct comparison of their effectiveness and reaction conditions.

Table 1: Synthesis of this compound from 4-Nitrotoluene

| Oxidizing Agent | Solvent(s) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| CrO₃ / Ac₂O | Acetic Acid, Acetic Anhydride | 0 - 10 | 1 - 2 hours | 89 - 94 | |

| Chromyl Chloride | Carbon Tetrachloride | < 35 | Several hours | High (not specified) |

Table 2: Synthesis of this compound from 4-Nitrobenzyl Alcohol

| Oxidizing Agent | Solvent(s) | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | Methylene Chloride | Room Temperature | 30 minutes | ~85 | |

| Copper(I) Bromide / TEMPO | Acetone | Room Temperature | 30 - 60 minutes | ~65 | |

| Bismuthonium salt / TMG | Methylene Chloride | 25 | 1 hour | 99 |

Table 3: Synthesis of this compound from 4-Nitrobenzal Halide

| Starting Material | Reagent | Reaction Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 4-Nitrobenzal Bromide/Chloride | Conc. H₂SO₄ | 90 - 110 | 1 - 2 hours | 85 |

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Synthesis from 4-Nitrotoluene using Chromium Trioxide

Materials:

-

4-Nitrotoluene

-

Chromium trioxide (CrO₃)

-

Acetic anhydride (Ac₂O)

-

Concentrated sulfuric acid (H₂SO₄)

-

Glacial acetic acid

-

Sodium carbonate (Na₂CO₃) solution (2%)

-

Ethanol

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, and placed in an ice-salt bath, combine 570 mL of glacial acetic acid, 565 mL of acetic anhydride, and 50 g of 4-nitrotoluene.

-

Acid Addition: Slowly add 85 mL of concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10°C.

-

Oxidant Addition: Once the mixture has cooled to 5°C, add 100 g of chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. Continue stirring for 10 minutes after the addition is complete.

-

Quenching: Pour the reaction mixture into beakers containing chipped ice and add cold water to a total volume of 5-6 L.

-

Isolation of Intermediate: Collect the precipitated solid (p-nitrobenzaldiacetate) by suction filtration and wash with cold water until the washings are colorless.

-

Neutralization: Suspend the product in 500 mL of cold 2% sodium carbonate solution and stir. Filter the solid, wash with cold water, and then with 20 mL of cold alcohol. The yield of the crude diacetate is typically 48-54%.

-

Hydrolysis: Reflux a mixture of 45 g of the crude p-nitrobenzaldiacetate, 100 mL of water, 100 mL of alcohol, and 10 mL of concentrated sulfuric acid for 30 minutes.

-

Product Isolation: Filter the hot solution and then chill the filtrate in an ice bath. Collect the crystallized this compound by suction filtration, wash with cold water, and dry. A typical yield is 89-94%.

Protocol 2: Synthesis from 4-Nitrobenzyl Alcohol using PCC

Materials:

-

4-Nitrobenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Sodium acetate

-

Activated 4 Å molecular sieves

-

Methylene chloride (CH₂Cl₂)

-

Florisil

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Oxidant Preparation: Prepare the oxidant by grinding equal weights of PCC, sodium acetate, and activated 4 Å molecular sieves into a fine powder.

-

Reaction: In a 50-mL Erlenmeyer flask, suspend 1.70 g of the oxidant mixture in 10 mL of methylene chloride with magnetic stirring. Add 200 mg of 4-nitrobenzyl alcohol.

-

Monitoring: Stir the mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC (30% ethyl acetate in petroleum ether).

-

Work-up: Add 2 g of Florisil to the reaction mixture and stir vigorously for 5 minutes. Filter the mixture and wash the solid with an additional 10 mL of ether.

-

Purification: Concentrate the filtrate and purify by column chromatography on silica gel, eluting with 15% methylene chloride in petroleum ether.

-

Isolation: Combine the fractions containing the pure product and concentrate using a rotary evaporator to obtain this compound as a white solid. The typical yield is around 85%.

Protocol 3: Synthesis from 4-Nitrobenzal Bromide via Hydrolysis

Materials:

-

4-Nitrobenzal bromide

-

Concentrated sulfuric acid (H₂SO₄)

-

Ether

-

Sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet tube, stir 4-nitrobenzal bromide with eight times its weight of concentrated sulfuric acid.

-

Reaction: Pass nitrogen gas through the capillary inlet and apply a vacuum from a water pump to the condenser. Heat the mixture to 90-110°C. A vigorous evolution of hydrogen bromide will occur.

-

Completion: The reaction is complete after about 1-2 hours, indicated by the cessation of gas evolution and a change in color to an intense red-brown.

-

Work-up: Pour the reaction mixture onto ice and extract the this compound several times with ether.

-

Purification: Neutralize the combined ethereal extracts with sodium bicarbonate solution, wash with water, and dry over magnesium sulfate.

-

Isolation: Evaporate the ether to obtain the crude product. The product can be further purified by vacuum distillation or recrystallization from ether/petroleum ether. The yield is approximately 85%.

Conclusion

The synthesis of this compound has a rich history, evolving from early, less efficient methods to a variety of refined protocols suitable for both laboratory and industrial scales. The choice of synthetic route depends on factors such as desired scale, available starting materials, and safety considerations. The oxidation of 4-nitrotoluene with chromium trioxide and the oxidation of 4-nitrobenzyl alcohol with PCC are reliable and high-yielding laboratory methods. For industrial applications, processes that are more economical and environmentally benign are continuously being explored and developed. This guide provides a comprehensive overview to aid researchers and professionals in selecting and implementing the most appropriate synthetic strategy for their needs.

References

An In-depth Technical Guide: 4-Nitrobenzaldehyde Safety, Handling, and MSDS

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 4-Nitrobenzaldehyde (CAS No. 555-16-8). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who work with this chemical compound. The information compiled herein is sourced from multiple safety data sheets and chemical databases to ensure a thorough overview of potential hazards and safe operating procedures.

Hazard Identification and Classification

This compound is classified as a hazardous substance and requires careful handling.[1] The primary hazards are associated with irritation and sensitization. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation[2][3][4][5] |

| Skin Sensitization | 1 / 1A | H317: May cause an allergic skin reaction |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment (Chronic) | 3 | H412: Harmful to aquatic life with long lasting effects |

GHS Label Elements:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Physical and Chemical Properties

This compound is a yellow crystalline solid under standard conditions. It is important to be aware of its physical properties to ensure proper handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 555-16-8 |

| Molecular Formula | C₇H₅NO₃ |

| Molecular Weight | 151.12 g/mol |

| Appearance | Yellow crystalline powder |

| Odor | Odorless |

| Melting Point | 103-106 °C |

| Vapor Pressure | 0.00118 mmHg at 25°C |

| Solubility | Soluble in ethanol, benzene, and glacial acetic acid; slightly soluble in water and ether. |

| Stability | Stable under normal temperatures and pressures. |

Toxicological Information

Exposure to this compound can cause adverse health effects. The primary routes of exposure are inhalation, skin contact, and eye contact. It is an irritant and a skin sensitizer. Ingestion of significant amounts may be harmful, and animal studies indicate that it can lead to symptoms such as cyanosis and somnolence (general depressed activity). The substance and its metabolites may bind to hemoglobin, inhibiting the normal uptake of oxygen, a condition known as methemoglobinemia.

Note: The following toxicological data is derived from animal studies. The detailed experimental protocols for these studies are not provided in the source documents.

Table 3: Acute Toxicity Data for this compound

| Test | Species | Value |

|---|---|---|

| LD50 Oral | Rat | 4,700 mg/kg |

| LD50 Dermal | Rat | 16,000 mg/kg |

| LD50 Intraperitoneal | Rat | 545 mg/kg |

Handling and Storage Procedures

Safe Handling:

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure. An eyewash station and safety shower must be readily accessible.

-

Personal Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in laboratory areas. Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.

Storage:

-

Conditions: Store in a cool, dry, and well-ventilated place. Keep containers tightly closed when not in use. It is recommended to store below +30°C.

-

Containers: Store in the original, clearly labeled container. Suitable containers include glass, polyethylene, or polypropylene.

-

Incompatibilities: Keep away from strong bases, strong acids, oxidizing agents, and reducing agents. Avoid exposure to air, direct sunlight, high temperatures, and moisture, as these can lead to decomposition.

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.

Table 4: Recommended Personal Protective Equipment (PPE)

| Protection | Equipment | Specifications |

|---|---|---|

| Eye/Face | Safety glasses with side-shields or chemical goggles. | Must be worn at all times in the laboratory. A face shield is recommended if there is a risk of splashing or dust generation. |

| Hand | Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are suitable. Gloves must be inspected before use and replaced if damaged. |

| Body | Laboratory coat or chemical-resistant apron. | Should be fully buttoned. A complete suit protecting against chemicals may be necessary depending on the scale of work. |

| Respiratory | NIOSH-approved respirator. | A dust mask (e.g., N95) or a respirator with a particulate filter is required if dust is generated or if ventilation is inadequate. |

First Aid and Emergency Procedures

In the event of exposure or an emergency, immediate and appropriate action is critical. Always have the Safety Data Sheet available to show to medical personnel.

First Aid Measures:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation or a rash occurs, seek medical advice.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation. Remove contact lenses if present and easy to do. If eye irritation persists, consult a physician.

-

Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek medical attention.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO₂), or water spray.

-

Unsuitable Extinguishing Media: Do not use a heavy water stream or extinguishing media containing water.

-

Hazardous Combustion Products: Fire may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Accidental Release Measures: In case of a spill, follow a systematic procedure to ensure safety and minimize environmental contamination. The workflow below outlines the necessary steps.

Caption: Workflow for handling an accidental spill of this compound.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Disposal: Do not allow the material to enter drains or water sources. Disposal should be handled by a licensed professional waste disposal service. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

-

Packaging: Dispose of contaminated packaging as unused product.

This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before working with this compound and ensure compliance with all institutional and regulatory safety protocols.

References

Toxicological Profile of 4-Nitrobenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzaldehyde (CAS No. 555-16-8) is an aromatic organic compound characterized by a benzene ring substituted with a nitro group and an aldehyde group.[1][2] It serves as a key intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals. Given its widespread use and potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and the development of safe handling and use protocols. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including acute toxicity, genotoxicity, and potential for other systemic effects. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety profile.

Acute Toxicity

The acute toxicity of this compound has been evaluated through oral and dermal routes, primarily in rat models. The compound is classified as harmful if swallowed.[3]

Table 1: Acute Toxicity of this compound

| Route | Species | Value | Observations |

| Oral | Rat | LD50: 4700 mg/kg | Behavioral changes (somnolence), cyanosis, and normocytic anemia have been reported.[1][4] |

| Dermal | Rat | LD50: 16000 mg/kg | No specific toxic signs were reported in the available literature. |

Experimental Protocols

Acute Oral Toxicity (Following OECD Guideline 401/423)